molecular formula C17H14ClN B6335855 2-Benzyl-5-(4-chlorophenyl)-1H-pyrrole CAS No. 1422518-38-4

2-Benzyl-5-(4-chlorophenyl)-1H-pyrrole

Cat. No. B6335855
CAS RN: 1422518-38-4
M. Wt: 267.8 g/mol
InChI Key: SQYVZFORDBCBSK-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-chlorophenyl)-1H-pyrrole is a heterocyclic organic compound with a molecular formula of C13H11ClN. It is a colorless solid that is soluble in organic solvents. This compound is used in a variety of scientific applications, such as organic synthesis, pharmaceutical research, and materials science. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Benzyl-5-(4-chlorophenyl)-1H-pyrrole.

Scientific Research Applications

Crystal Structure and Antitumoral Agents

The crystal structure of chain functionalized pyrroles, including derivatives of 2-Benzyl-5-(4-chlorophenyl)-1H-pyrrole, has been determined using synchrotron X-ray powder diffraction data. These compounds, with specific crystalline structures, have been identified as promising candidates for antitumoral agents (Silva et al., 2012).

Corrosion Inhibition and Structural Characterization

A novel penta-substitued pyrrole derivative, related to 2-Benzyl-5-(4-chlorophenyl)-1H-pyrrole, has been synthesized and its structure has been characterized using various spectroscopic techniques. Computational studies and electrochemical analyses suggest that this compound exhibits significant efficiency as a corrosion inhibitor on steel surfaces, providing protection by blocking active sites (Louroubi et al., 2019).

Synthesis and Catalytic Applications

The synthesis of highly substituted pyrroles, including 1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl variants, has been achieved using nano copper oxide as a heterogeneous nanocatalyst. This approach highlights the importance of these compounds in catalytic applications, providing an efficient and cost-effective method for their production (Saeidian et al., 2013).

Antimycobacterial Properties

Derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole have been synthesized and evaluated for their antimycobacterial activity. The compounds have shown promising activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Biava et al., 2008).

Catalysis and Functionalization

2-Benzyl-5-(4-chlorophenyl)-1H-pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, allowing for regioselective alkylation and benzylation at the benzene core of 2-phenylpyrroles. This highlights its role in facilitating selective catalytic reactions, expanding the versatility of pyrrole derivatives in organic synthesis (Wiest et al., 2016).

properties

IUPAC Name

2-benzyl-5-(4-chlorophenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c18-15-8-6-14(7-9-15)17-11-10-16(19-17)12-13-4-2-1-3-5-13/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVZFORDBCBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-(4-chlorophenyl)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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